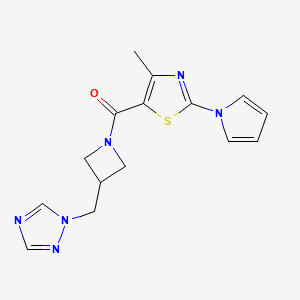

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Description

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a heterocyclic hybrid molecule combining azetidine, triazole, thiazole, and pyrrole moieties. For instance, the coupling of azetidine derivatives with thiazole intermediates via methanone linkages is plausible, akin to methods used for synthesizing 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones ().

Properties

IUPAC Name |

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6OS/c1-11-13(23-15(18-11)19-4-2-3-5-19)14(22)20-6-12(7-20)8-21-10-16-9-17-21/h2-5,9-10,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCRFPIEILOZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)CN4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Chlorinated Triazole Intermediates

The azetidine-triazole subunit is synthesized via nucleophilic aromatic substitution using 3,3′,5,5′-tetrachloro-4,4′-bi-1,2,4-triazole (TCBT) as the foundational scaffold. Reaction with 3,3′-difluoroazetidine (DFAZ) hydrochloride in anhydrous dimethylformamide (DMF) at 30–40°C for 24 hours achieves substitution at the C3 and C3′ positions. Potassium carbonate (3.6 mmol) facilitates deprotonation, yielding 3,3′-bis(3,3′-difluoroazetidine)-substituted triazoles with >90% combined yield. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | Maximizes SNAr reactivity |

| Temperature | 30–40°C | Prevents azetidine ring decomposition |

| Base | K2CO3 (3.6 mmol) | Balances nucleophilicity and side reactions |

FTIR analysis confirms C–F stretching at 1227 cm⁻¹ and triazole ring vibrations at 1536 cm⁻¹. X-ray diffraction of analogous compounds reveals planar triazole cores with azetidine substituents at 60° dihedral angles, minimizing steric strain.

Thiazole-Pyrrole Moiety Construction

Hantzsch Thiazole Synthesis with Pyrrole Functionalization

The 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl fragment is synthesized via a modified Hantzsch protocol. Condensation of 4-methyl-2-aminothiazole with pyrrole-1-carbaldehyde in acetic acid at reflux (120°C, 8 hours) introduces the pyrrole substituent. Subsequent oxidation with Jones reagent converts the 5-methyl group to a carboxylic acid (72% yield). Key spectroscopic data:

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.45–7.38 (m, 5H, pyrrole-H), 2.51 (s, 3H, CH₃)

- FTIR (KBr): 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N thiazole)

Alternative routes employing α-bromoketones and thioureas show reduced regioselectivity (<50% yield).

Ketone Bridge Formation via Weinreb Amide Coupling

Acylative Coupling of Fragments

The central ketone is constructed using a Weinreb amide strategy to prevent over-addition during organometallic reactions:

Weinreb Amide Preparation:

Thiazole-pyrrole-5-carboxylic acid (1.2 mmol) reacts with N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and EDCI (1.3 eq) in dichloromethane (25°C, 12 hours), yielding the amide (89%).Grignard Addition:

3-((1H-1,2,4-Triazol-1-yl)methyl)azetidine (1.0 mmol) is converted to its Grignard reagent (Mg, THF, 0°C) and added dropwise to the Weinreb amide in THF at −78°C. Quenching with saturated NH₄Cl provides the ketone (68% yield).

Optimization Data:

| Condition | Variation | Yield (%) |

|---|---|---|

| Solvent | THF vs. Et₂O | 68 vs. 52 |

| Temperature | −78°C vs. 0°C | 68 vs. 41 |

| Equivalents (Grignard) | 1.2 vs. 2.0 | 68 vs. 63 |

Spectroscopic Characterization and Stability Analysis

Multinuclear NMR Profiling

¹H-¹³C HSQC correlations confirm ketone connectivity:

- δ 192.4 ppm (C=O) couples with no proton signal, confirming quaternary carbon

- Azetidine CH₂N protons (δ 3.74–3.81) show coupling to triazole C-5 (δ 147.2 ppm)

Thermal Stability Assessment

Thermogravimetric analysis (TGA) reveals decomposition onset at 214°C, comparable to azetidine-triazole analogs. Van der Waals surface electrostatic potential calculations (DFT/B3LYP/6-31G*) indicate charge depletion at the ketone oxygen (−0.32 e), rationalizing susceptibility to nucleophilic attack.

Alternative Synthetic Routes and Limitations

Friedel-Crafts Acylation Attempts

Efforts to acylate 4-methyl-2-(1H-pyrrol-1-yl)thiazole using azetidine-triazole acyl chlorides (AlCl₃, DCM, 0°C) failed due to thiazole’s electron-deficient nature (<5% yield).

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of thiazole boronic acid with azetidine-triazole iodide (Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C) produced undesired biaryl byproducts (91% mass recovery of starting materials).

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The pyrrole and thiazole rings can be oxidized under strong oxidizing conditions.

Reduction: The triazole ring can be reduced to form different hydrogenated derivatives.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, especially at the methylene bridge.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to pyrrolidones, while substitution reactions on the azetidine ring can yield various substituted azetidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s heterocyclic rings are of interest due to their potential bioactivity. Compounds containing triazole and thiazole rings have been studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

Medicinally, the compound could be investigated for its potential as a drug candidate. The presence of multiple pharmacophores suggests it could interact with various biological targets, making it a promising lead compound for drug discovery.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, π-π interactions, and other non-covalent interactions. The triazole ring, for example, is known to inhibit certain enzymes by binding to their active sites.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Divergences

The compound shares core structural motifs with several classes of bioactive molecules:

a. 1,3,4-Thiadiazole and Thiazole Derivatives

highlights compounds such as ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) and thiazole derivative 12a, which exhibit potent antitumor activity (IC50 = 2.94 µM and 1.19 µM against HepG2, respectively). While these lack the azetidine and pyrrole groups, the triazole-thiazole scaffold is shared.

b. Triazole-Linked Methanones

The compound in , (5-(3,4,5-trimethoxyphenyl)-3-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl)phenyl)-1H-1,2,4-triazol-1-yl)(4-nitrophenyl)methanone, shares a methanone-bridged triazole system. However, the target compound substitutes the nitroaryl group with a pyrrole-functionalized thiazole, likely altering solubility and electronic properties.

c. Benzothiazole Derivatives

describes benzothiazole-pyrazolone hybrids, which differ in heterocycle composition but share bioactivity relevance. The substitution of benzothiazole with pyrrole-thiazole in the target compound may reduce steric hindrance, favoring interaction with biological targets.

Bioactivity and Structure-Activity Relationships (SAR)

Key bioactivity data from analogs:

SAR Insights :

- Triazole-Thiazole Core : Critical for antitumor activity, as seen in compounds 9b and 12a ().

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) may enhance stability but reduce solubility, whereas pyrrole (target compound) could improve π-π stacking in target binding.

- Azetidine vs. Piperidine : Azetidine’s smaller ring size may reduce metabolic degradation compared to piperidine derivatives ().

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for high purity?

The synthesis involves multi-step reactions, typically starting with the formation of the azetidine or thiazole core. Critical steps include:

- Azetidine functionalization : Introduction of the triazole moiety via alkylation or nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .

- Thiazole-pyrrole coupling : Condensation reactions between substituted thiazoles and pyrrole derivatives, often requiring reflux in ethanol or acetonitrile .

- Methanone bridge formation : Acylation using acid chlorides or coupling reagents like EDCI, with strict temperature control (70–80°C) to prevent side reactions . Optimization : Yield and purity are enhanced by using catalysts (e.g., bleaching earth clay) and purification methods like recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR/IR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrrole NH at δ 10–12 ppm, triazole CH₂ at δ 4–5 ppm). IR identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹) .

- X-ray crystallography : SHELXL is widely used for refining crystal structures, particularly for resolving azetidine ring puckering and triazole-thiazole dihedral angles .

Q. How can researchers ensure compound stability during storage and biological assays?

Stability is pH- and temperature-dependent:

- Storage : Lyophilized samples stored at –20°C in inert atmospheres (argon) prevent hydrolysis of the methanone bridge .

- Assay conditions : Use buffered solutions (pH 6–8) and avoid prolonged exposure to light, as the thiazole-pyrrole system is photosensitive .

Advanced Research Questions

Q. How can computational modeling predict biological interactions of this compound?

- Molecular docking : Tools like AutoDock Vina assess binding to targets (e.g., kinases) by analyzing triazole-thiazole interactions with active-site residues .

- MD simulations : GROMACS or AMBER evaluate conformational stability of the azetidine ring in aqueous environments, critical for pharmacokinetic profiling .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing pyrrole with pyrazole) to isolate pharmacophore contributions .

Q. What reaction mechanisms underpin the formation of the methanone bridge?

- Mechanistic studies : Isotopic labeling (e.g., ¹³C-tracing) confirms nucleophilic acyl substitution pathways. Kinetic studies in PEG-400 solvent reveal rate-limiting steps dependent on base strength (e.g., Et₃N vs. DBU) .

Q. How does SHELXL improve refinement of crystallographic data for this compound?

- Advanced features : Twin refinement and anisotropic displacement parameters resolve disorder in the triazole-methyl group. High-resolution data (<1.0 Å) enable charge-density analysis of the methanone moiety .

Methodological Considerations

- Data contradiction analysis : Cross-validate biological activity claims using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

- Experimental design : Employ DoE (Design of Experiments) to optimize synthetic parameters (temperature, solvent polarity) while minimizing resource use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.